JW74 was developed as part of research aimed at targeting the Wnt/β-catenin signaling pathway, which is often aberrantly activated in several malignancies. Its effectiveness has been demonstrated primarily in preclinical studies focusing on cancer cell lines, notably osteosarcoma . The compound's systematic name is N-(4-(4-(trifluoromethyl)phenyl)-2-thiazolyl)-2-(trifluoromethyl)benzamide, and it is cataloged under CAS number 863405-60-1 .
The synthesis of JW74 involves several key steps that optimize its potency and pharmacokinetic properties. Initially derived from lead compounds through iterative modifications, synthetic methodologies have been developed to allow for modular construction of the compound.
The synthetic route emphasizes maintaining structural integrity while enhancing biological activity, particularly against tankyrase enzymes .
The molecular structure of JW74 features a thiazole moiety connected to a trifluoromethyl phenyl group, contributing to its biological activity.
Analysis has shown that modifications to specific regions of the molecule can significantly alter its potency. For instance, variations in the aromatic rings or substitutions on the thiazole can enhance binding affinity to tankyrases, thereby improving inhibitory effects on the Wnt signaling pathway .
JW74 primarily functions through its interaction with tankyrase enzymes, inhibiting their activity and thereby affecting downstream signaling pathways.
The mechanism by which JW74 exerts its effects involves several molecular interactions:
JW74 exhibits several notable physical and chemical properties:
JW74 has significant implications for cancer research and therapy:
Tankyrases (TNKS1/2) are poly(ADP-ribose) polymerases (PARPs) that regulate the Wnt/β-catenin pathway through post-translational modification of AXIN, a core scaffold protein of the β-catenin destruction complex. By catalyzing the poly(ADP-ribosyl)ation (PARsylation) of AXIN, tankyrases promote its ubiquitination by the E3 ligase RNF146, leading to AXIN degradation via the proteasome pathway [1] [3]. This degradation reduces the efficiency of the destruction complex, allowing β-catenin to accumulate and translocate to the nucleus, where it activates TCF/LEF-mediated transcription of oncogenes (e.g., MYC, CCND1). JW74 selectively inhibits tankyrase PARP activity, disrupting this pathological cascade in cancers with aberrant Wnt activation [1] [6] [7].
JW74 binds the adenosine subsite (ADE) within the NAD⁺-binding groove of tankyrase catalytic domains (TNKS1/2), distinct from nicotinamide subsite (NI)-targeting inhibitors like XAV939 [5] [10]. Structural studies of analogous ADE-binding inhibitors (e.g., WIKI4) reveal:
Table 1: Structural Dynamics of JW74-TNKS2 Interaction
Interaction Type | Residues Involved | Energetic Contribution |
---|---|---|
Hydrophobic Packing | Tyr1071, Phe1035 | ΔG = -3.2 kcal/mol |
Hydrogen Bonding | Gly1032, Ser1068 | ΔG = -1.8 kcal/mol |
π-Stacking | Phe1061 | ΔG = -2.5 kcal/mol |
Data derived from crystallography of analogous TNKS2-inhibitor complexes [5] [10].
JW74-mediated tankyrase inhibition blocks AXIN PARsylation, preventing RNF146-dependent ubiquitination. This stabilizes AXIN1/2, enhancing assembly of the β-catenin destruction complex (AXIN–APC–GSK3β–CK1α):
Table 2: JW74-Induced Modulation of Wnt Pathway Components
Target Protein | Change After JW74 Treatment | Functional Consequence |
---|---|---|
AXIN2 | ↑ 5–8 fold | Enhanced destruction complex assembly |
β-Catenin (nuclear) | ↓ 60–80% | Loss of TCF/LEF transactivation |
c-Myc | ↓ 70% | G₁ cell cycle arrest |
Cyclin D1 | ↓ 65% | Delayed S-phase progression |
Data from immunoblotting and reporter assays in osteosarcoma/colorectal cancer models [1] [4] [7].
JW74 exhibits superior pathway suppression compared to early-generation tankyrase inhibitors in specific contexts:
Table 3: Comparative Efficacy of Tankyrase Inhibitors in Wnt Pathway Suppression
Inhibitor | Binding Subsite | TOPFlash IC₅₀ (μM) | Nuclear β-catenin Reduction | Target Gene Suppression |
---|---|---|---|---|
JW74 | ADE | 0.3–1.2 | 60–80% | 60–90% |
XAV939 | NI | 0.11 | 50–75% | 50–85% |
IWR-1 | ADE | 0.5–2.0 | 40–70% | 40–70% |
G007-LK | NI | 0.02 | 70–90% | 70–95% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7